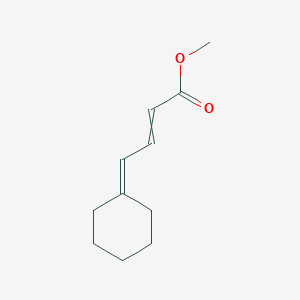

Methyl 4-cyclohexylidenebut-2-enoate

Description

Methyl 4-cyclohexylidenebut-2-enoate is a methyl ester characterized by a conjugated enoate system (but-2-enoate) and a cyclohexylidene substituent at the 4-position. While direct literature on its synthesis or applications is sparse, its structural analogs (e.g., ethyl 4-cyclohexylidenebut-2-enoate) suggest utility in pharmaceutical or materials chemistry due to the reactivity of the α,β-unsaturated ester moiety and the conformational rigidity of the cyclohexylidene group .

Properties

CAS No. |

62222-81-5 |

|---|---|

Molecular Formula |

C11H16O2 |

Molecular Weight |

180.24 g/mol |

IUPAC Name |

methyl 4-cyclohexylidenebut-2-enoate |

InChI |

InChI=1S/C11H16O2/c1-13-11(12)9-5-8-10-6-3-2-4-7-10/h5,8-9H,2-4,6-7H2,1H3 |

InChI Key |

BIFDNUAPHRZTQN-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C=CC=C1CCCCC1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-cyclohexylidenebut-2-enoate typically involves the alkylation of enolate ions. One common method is the reaction of cyclohexanone with methyl acrylate in the presence of a base, such as sodium hydride or potassium tert-butoxide. The reaction proceeds through the formation of an enolate intermediate, which then undergoes nucleophilic addition to the acrylate, followed by elimination to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully selected to ensure efficient conversion and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-cyclohexylidenebut-2-enoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to achieve substitution.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Various substituted esters or amides.

Scientific Research Applications

Methyl 4-cyclohexylidenebut-2-enoate has several applications in scientific research:

Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

Industry: It is used in the production of fragrances and flavoring agents due to its ester functionality.

Mechanism of Action

The mechanism of action of methyl 4-cyclohexylidenebut-2-enoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in further biochemical pathways. The cyclohexylidene moiety may interact with hydrophobic regions of proteins or cell membranes, influencing their function and activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs

a) Ethyl 4-Cyclohexylidenebut-2-enoate This ethyl ester analog shares the same conjugated enoate backbone and cyclohexylidene substituent. Methyl esters, however, typically exhibit higher polarity and lower molecular weight compared to ethyl esters, which may influence volatility and solubility. For instance, methyl esters generally have boiling points ~20–30°C lower than their ethyl counterparts under similar conditions .

b) (E)-Methyl 4-Cyclohexyl-4-oxobut-2-enoate A ketone-containing variant (CAS 60112-28-9), this compound replaces the cyclohexylidene group with a cyclohexyl-oxo moiety. The presence of a ketone increases electrophilicity at the β-carbon, enhancing reactivity in Michael additions. However, the cyclohexylidene group in the target compound likely reduces steric hindrance, favoring cycloaddition reactions .

Functional Group Analog: Methyl Salicylate

Methyl salicylate (CAS 119-36-8), an aromatic methyl ester, contrasts with the aliphatic and cyclic structure of Methyl 4-cyclohexylidenebut-2-enoate. While both are esters, methyl salicylate’s conjugated aromatic system results in UV absorption at ~300 nm, whereas the cyclohexylidene-enoate system may absorb at shorter wavelengths (~220–250 nm) due to less extended conjugation. Methyl salicylate is also more volatile (BP: 222°C) compared to bulkier cyclohexylidene derivatives, which likely exceed 250°C .

Diterpene Methyl Esters (e.g., Sandaracopimaric Acid Methyl Ester)

These diterpenoid esters, isolated from plant resins, share ester functionality but feature complex polycyclic frameworks. For example, sandaracopimaric acid methyl ester (Figure 2, compound 4 in ) has a rigid tricyclic structure, resulting in higher melting points (>100°C) and lower solubility in polar solvents compared to this compound. Such diterpenes are often used in chromatography or as biomarkers, whereas the target compound’s simpler structure may favor synthetic scalability .

Physical and Chemical Properties Comparison

Table 1 summarizes inferred properties of this compound and analogs based on structural trends and available

| Compound | Molecular Weight (g/mol) | Boiling Point (°C, est.) | Solubility (Polar Solvents) | Reactivity Notes |

|---|---|---|---|---|

| This compound | ~196.3 | 240–260 | Moderate (ethanol, acetone) | Conjugated enoate for cycloadditions |

| Ethyl 4-cyclohexylidenebut-2-enoate | ~224.3 | 260–280 | Low (diethyl ether, hexane) | Slower hydrolysis vs. methyl ester |

| Methyl salicylate | 152.1 | 222 | High (ethanol, water) | UV-active, aromatic electrophile |

| Sandaracopimaric acid methyl ester | ~346.5 | >300 | Low (chloroform, toluene) | Thermal stability, diterpenoid framework |

Reactivity and Stability

- Hydrolysis : Methyl esters hydrolyze faster than ethyl esters under basic conditions due to lower steric hindrance. The cyclohexylidene group may further stabilize the transition state via conjugation .

- Cycloadditions: The α,β-unsaturated ester in this compound is primed for Diels-Alder reactions, unlike saturated analogs like methyl cyclohexanecarboxylate.

- Thermal Stability: Bulky substituents (e.g., cyclohexylidene) increase thermal stability compared to linear esters (e.g., methyl pent-2-enoate) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.